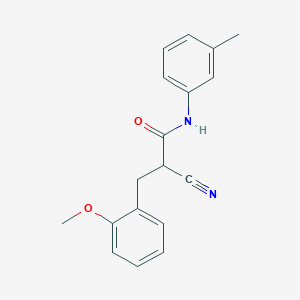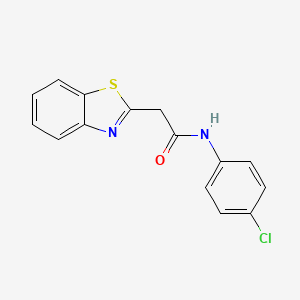
2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide, or 2-CMP, is a small molecule compound used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its potential uses in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-CMP has been studied for its potential uses in scientific research. It has been used as a model compound to study the mechanism of action of certain enzymes, such as cytochrome P450. It has also been studied for its potential use as a drug target, as it has been found to bind to certain proteins in the body. Additionally, 2-CMP has been used as a model compound to study the effects of various drugs on the body.
Wirkmechanismus
2-CMP has been found to bind to certain proteins in the body, such as cytochrome P450. This binding has been found to alter the activity of the enzyme, leading to changes in the metabolism of drugs. Additionally, 2-CMP has been found to bind to certain receptors in the brain, leading to changes in neurotransmission.
Biochemical and Physiological Effects
2-CMP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, it has been found to bind to certain receptors in the brain, leading to changes in neurotransmission. Additionally, 2-CMP has been found to have anti-inflammatory properties, and has been studied for its potential use as an anti-inflammatory drug.
Vorteile Und Einschränkungen Für Laborexperimente
2-CMP has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use. It is not very stable, and can easily degrade or react with other compounds. Additionally, it is not very soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-CMP. One potential direction is to further study its mechanism of action and its effects on the body. Additionally, it could be studied for its potential use as an anti-inflammatory drug. Additionally, it could be studied for its potential use in drug delivery systems, or for its potential use as a drug target. Finally, it could be studied for its potential use in the development of new drugs.
Synthesemethoden
2-CMP is typically synthesized by reacting 3-methylbenzonitrile with 2-methoxyphenylacetonitrile in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically performed at a temperature of around 100°C. The reaction is complete after approximately three hours, and the resulting product is 2-CMP.
Eigenschaften
IUPAC Name |
2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-10,15H,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAPRKPONUQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)
![methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2383935.png)
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)
![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2383946.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2383947.png)
